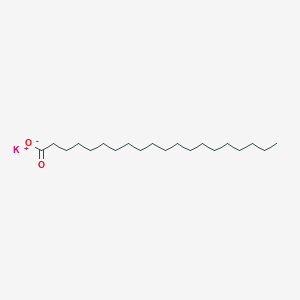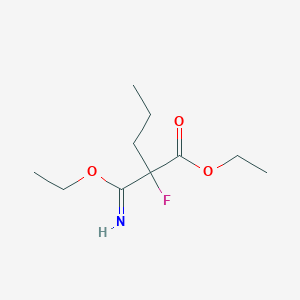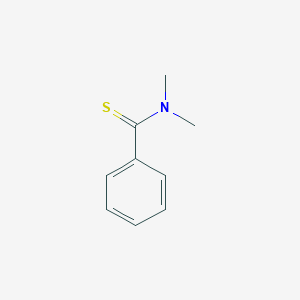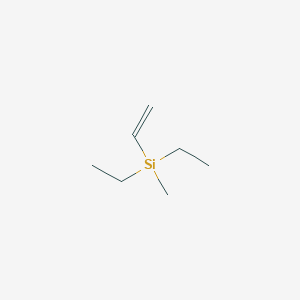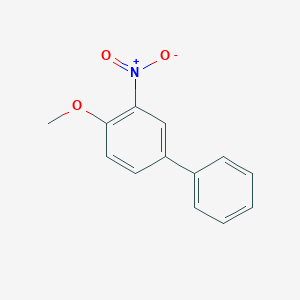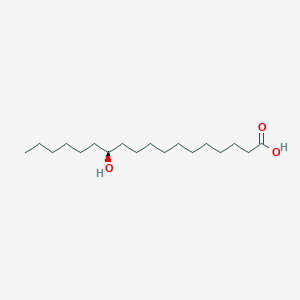
(S)-12-Hydroxyoctadecanoic acid
Descripción general
Descripción
(S)-12-Hydroxyoctadecanoic acid, also known as 12-Hydroxy stearic acid (12-HSA), is a fatty acid that has gained attention in recent years due to its potential applications in various fields. It is a naturally occurring fatty acid that is found in human milk, cow milk, and other animal fats. The unique chemical structure of 12-HSA makes it an attractive candidate for use in many different applications, including in scientific research.
Mecanismo De Acción
The mechanism of action of 12-HSA is not fully understood. However, it is believed that it works by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and tumor growth. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. It has also been shown to inhibit the activity of vascular endothelial growth factor (VEGF), a protein that is involved in the growth of new blood vessels.
Biochemical and Physiological Effects
12-HSA has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and reduce the formation of new blood vessels. It has also been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 12-HSA in lab experiments is its relative safety. It is a naturally occurring compound that is found in many different types of foods, and it has been shown to have low toxicity in animal studies. However, one of the limitations of using 12-HSA in lab experiments is its low solubility in water, which can make it difficult to work with in certain applications.
Direcciones Futuras
There are many potential future directions for research involving 12-HSA. One area of interest is the development of new drugs that target the COX-2 enzyme and other signaling pathways that are involved in inflammation and tumor growth. Another area of interest is the development of new methods for synthesizing 12-HSA, which could make it more accessible for use in various applications. Additionally, further research is needed to fully understand the mechanism of action of 12-HSA and its potential applications in various fields.
Aplicaciones Científicas De Investigación
12-HSA has been studied extensively for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. These properties make it a promising candidate for use in the development of new drugs for the treatment of various diseases, including cancer and inflammation.
Propiedades
Número CAS |
18417-00-0 |
|---|---|
Nombre del producto |
(S)-12-Hydroxyoctadecanoic acid |
Fórmula molecular |
C18H36O3 |
Peso molecular |
300.5 g/mol |
Nombre IUPAC |
(12S)-12-hydroxyoctadecanoic acid |
InChI |
InChI=1S/C18H36O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h17,19H,2-16H2,1H3,(H,20,21)/t17-/m0/s1 |
Clave InChI |
ULQISTXYYBZJSJ-KRWDZBQOSA-N |
SMILES isomérico |
CCCCCC[C@@H](CCCCCCCCCCC(=O)O)O |
SMILES |
CCCCCCC(CCCCCCCCCCC(=O)O)O |
SMILES canónico |
CCCCCCC(CCCCCCCCCCC(=O)O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


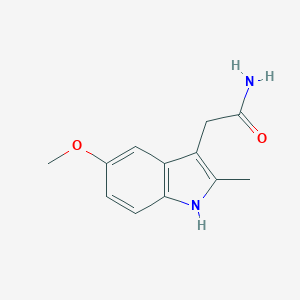
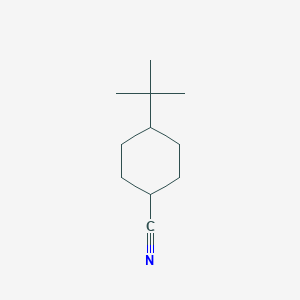
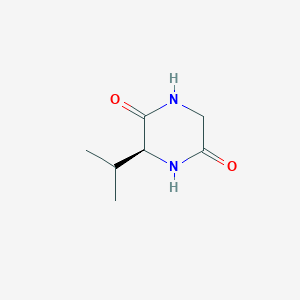
![Disodium;barium(2+);2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate](/img/structure/B103461.png)
